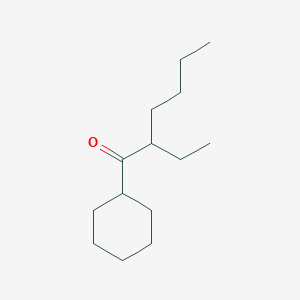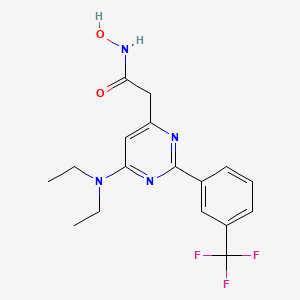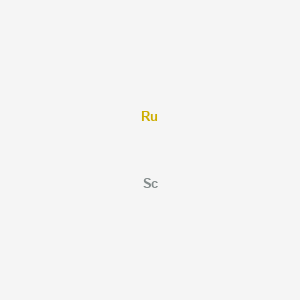
Ruthenium--scandium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium–scandium (1/1) is an intermetallic compound formed by the combination of ruthenium and scandium in a 1:1 atomic ratio. Ruthenium is a member of the platinum group metals, known for its catalytic properties and resistance to corrosion. Scandium, on the other hand, is a rare earth element with unique properties that make it valuable in various high-tech applications. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in both scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–scandium (1/1) typically involves high-temperature methods. One common approach is the direct reaction of elemental ruthenium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods: In industrial settings, the production of ruthenium–scandium (1/1) may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to further processing, such as annealing, to achieve the desired microstructure and properties .
化学反応の分析
Types of Reactions: Ruthenium–scandium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can react with oxygen to form ruthenium oxides, while scandium can form scandium oxides under similar conditions .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at elevated temperatures to form ruthenium dioxide (RuO₂). Scandium also forms scandium oxide (Sc₂O₃) when exposed to oxygen.
Reduction: Both ruthenium and scandium can be reduced using hydrogen gas at high temperatures to yield the pure metals.
Major Products: The major products of these reactions include various oxides, halides, and other coordination compounds of ruthenium and scandium .
科学的研究の応用
Ruthenium–scandium (1/1) has a wide range of applications in scientific research due to its unique properties:
Catalysis: Ruthenium is known for its catalytic properties, and the addition of scandium can enhance these properties.
Materials Science: The compound’s unique combination of properties makes it valuable in the development of advanced materials, including high-strength alloys and coatings.
Biomedical Applications: Ruthenium compounds have shown promise in medical applications, including as antimicrobial agents and in cancer therapy.
作用機序
The mechanism of action of ruthenium–scandium (1/1) in catalytic and biomedical applications involves several molecular targets and pathways:
Catalysis: In catalytic applications, ruthenium–scandium (1/1) acts as a heterogeneous catalyst, providing active sites for chemical reactions.
Biomedical Applications: Ruthenium compounds are known to interact with DNA and other biomolecules, disrupting cellular processes and leading to cell death.
類似化合物との比較
Ruthenium–scandium (1/1) can be compared with other intermetallic compounds and alloys involving ruthenium and scandium:
Ruthenium–Rhodium: Both ruthenium and rhodium are platinum group metals with excellent catalytic properties.
Ruthenium–Osmium: Osmium is another platinum group metal with similar properties to ruthenium.
Scandium–Titanium: Scandium–titanium alloys are known for their high strength and lightweight properties.
特性
CAS番号 |
39388-94-8 |
|---|---|
分子式 |
RuSc |
分子量 |
146.0 g/mol |
IUPAC名 |
ruthenium;scandium |
InChI |
InChI=1S/Ru.Sc |
InChIキー |
FQTSENLSXYSRGN-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


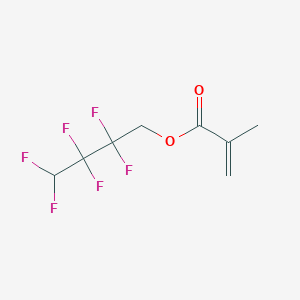
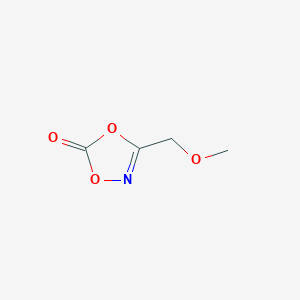

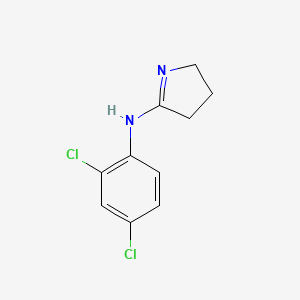
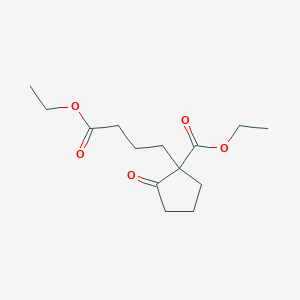
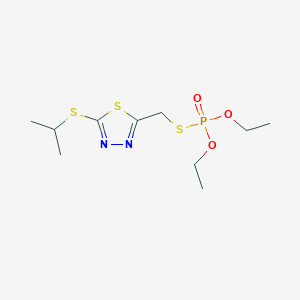



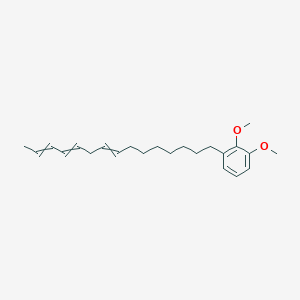
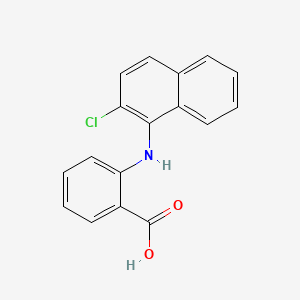
![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
